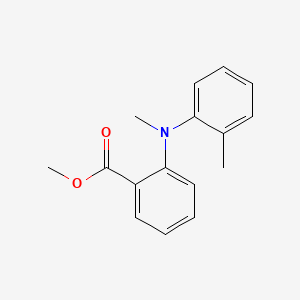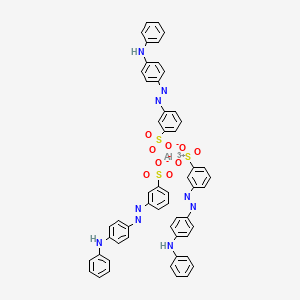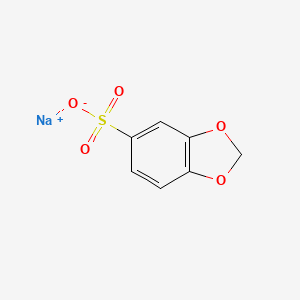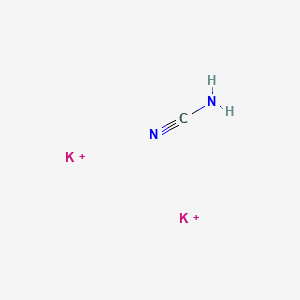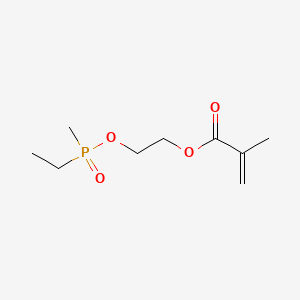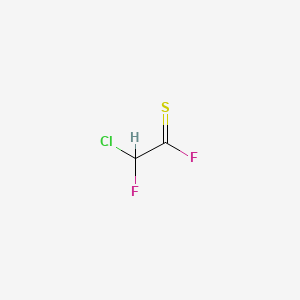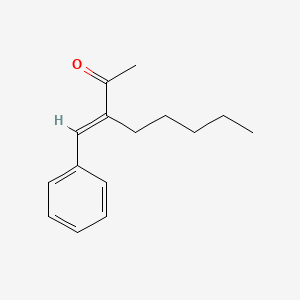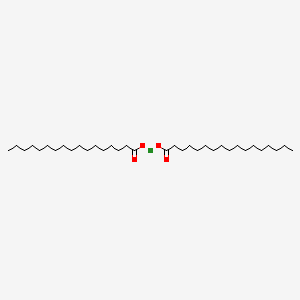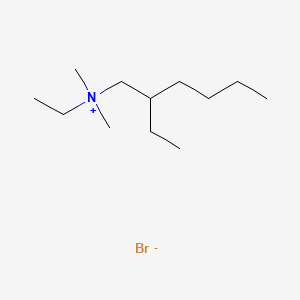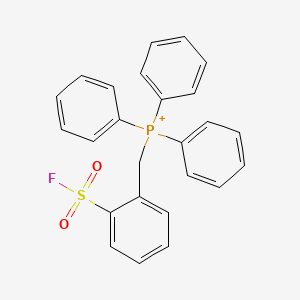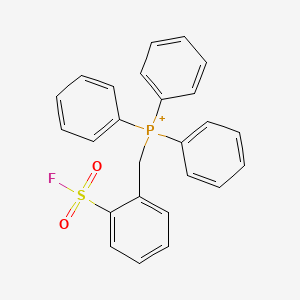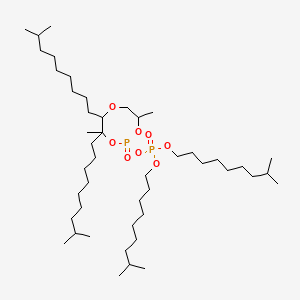
Tetraisodecyl oxybis(methylethylene) diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraisodecyl oxybis(methylethylene) diphosphate is a chemical compound with the molecular formula C46H94O8P2 and a molecular weight of 837.18 g/mol . It is characterized by its complex structure, which includes multiple bonds, rotatable bonds, and phosphate groups . This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of tetraisodecyl oxybis(methylethylene) diphosphate involves the reaction of isodecyl alcohol with phosphorus oxychloride and ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Tetraisodecyl oxybis(methylethylene) diphosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphates and phosphonates.
Reduction: Reduction reactions can convert it into simpler phosphoric compounds.
Substitution: It can undergo substitution reactions where the isodecyl groups are replaced by other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetraisodecyl oxybis(methylethylene) diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: This compound is studied for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used as an additive in lubricants, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism of action of tetraisodecyl oxybis(methylethylene) diphosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways depending on its concentration and the presence of other compounds. The phosphate groups play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Tetraisodecyl oxybis(methylethylene) diphosphate can be compared with other similar compounds such as:
Tris(2-ethylhexyl) phosphate: Similar in structure but with different alkyl groups.
Diisodecyl phthalate: Used as a plasticizer but lacks the phosphate groups.
Propiedades
Número CAS |
85851-93-0 |
|---|---|
Fórmula molecular |
C46H94O8P2 |
Peso molecular |
837.2 g/mol |
Nombre IUPAC |
[4,8-dimethyl-4,5-bis(8-methylnonyl)-2-oxo-1,3,6,2λ5-trioxaphosphocan-2-yl] bis(8-methylnonyl) phosphate |
InChI |
InChI=1S/C46H94O8P2/c1-40(2)31-23-15-11-19-27-35-45-46(10,36-28-20-12-16-24-32-41(3)4)53-56(48,52-44(9)39-49-45)54-55(47,50-37-29-21-13-17-25-33-42(5)6)51-38-30-22-14-18-26-34-43(7)8/h40-45H,11-39H2,1-10H3 |
Clave InChI |
LGAOIVUPQLUKES-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(C(OP(=O)(O1)OP(=O)(OCCCCCCCC(C)C)OCCCCCCCC(C)C)(C)CCCCCCCC(C)C)CCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


